![molecular formula C14H14N6O4S B14700756 1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine CAS No. 20566-98-7](/img/structure/B14700756.png)
1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline to form 4-nitrophenylsulfonylaniline. This intermediate is then reacted with cyanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted guanidine derivatives.
Scientific Research Applications
1-(Diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine involves its interaction with specific molecular targets. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The nitrophenyl and sulfonylphenyl groups contribute to the compound’s reactivity and ability to interact with various targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylguanidine: Similar structure but lacks the sulfonylphenyl group.
Sulfonylphenylguanidine: Similar structure but lacks the nitrophenyl group.
Diaminomethylideneguanidine: Similar structure but lacks both the nitrophenyl and sulfonylphenyl groups.
Uniqueness
1-(Diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine is unique due to the presence of both the nitrophenyl and sulfonylphenyl groups, which enhance its reactivity and potential applications. This combination of functional groups allows for a broader range of chemical reactions and interactions compared to similar compounds.
Properties
CAS No. |
20566-98-7 |
|---|---|
Molecular Formula |
C14H14N6O4S |
Molecular Weight |
362.37 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine |
InChI |
InChI=1S/C14H14N6O4S/c15-13(16)19-14(17)18-9-1-5-11(6-2-9)25(23,24)12-7-3-10(4-8-12)20(21)22/h1-8H,(H6,15,16,17,18,19) |
InChI Key |
KERPYVVCSBJINT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


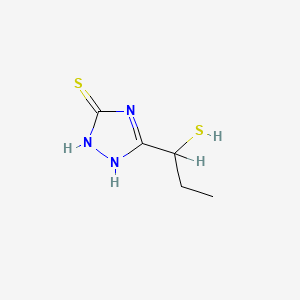
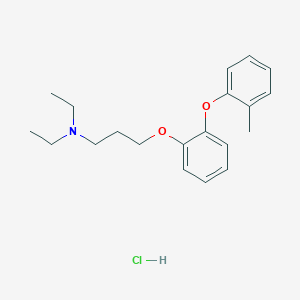
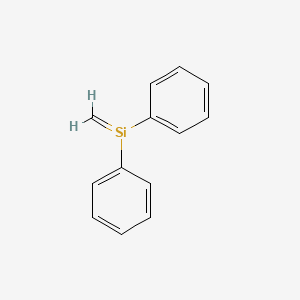
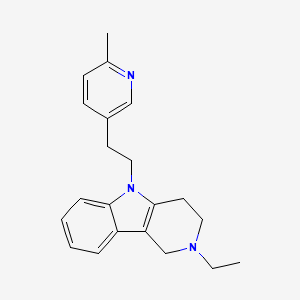
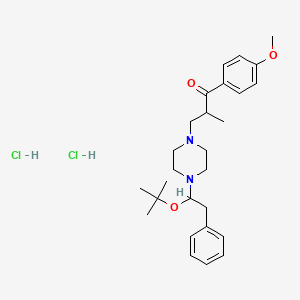

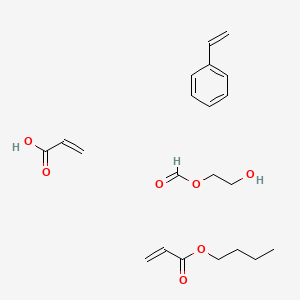
![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)



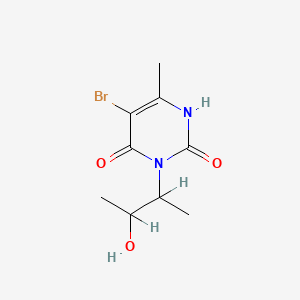

![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
